molecular formula C21H28N4O4 B11382429 3-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea

3-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea

Cat. No.: B11382429
M. Wt: 400.5 g/mol
InChI Key: DESOWUFGIXKXFH-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a dimethoxyphenyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the cyclohexyl group: This step involves the reaction of the oxadiazole intermediate with cyclohexyl isocyanate.

    Introduction of the prop-2-en-1-yl group: This can be done through a substitution reaction using an appropriate allylating agent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA: can be compared to other compounds with similar structural features, such as:

Uniqueness: The uniqueness of 1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-cyclohexyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea

InChI

InChI=1S/C21H28N4O4/c1-4-12-25(21(26)22-16-8-6-5-7-9-16)14-19-23-20(24-29-19)15-10-11-17(27-2)18(13-15)28-3/h4,10-11,13,16H,1,5-9,12,14H2,2-3H3,(H,22,26)

InChI Key

DESOWUFGIXKXFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3CCCCC3)OC

Origin of Product

United States

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